molecular formula C11H15OSi B14244718 CID 78063018

CID 78063018

Cat. No.: B14244718
M. Wt: 191.32 g/mol
InChI Key: INIHKPKLFWUXIO-UHFFFAOYSA-N
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Description

CID 78063018 is a chemical compound cataloged in PubChem, a database managed by the National Center for Biotechnology Information (NCBI). Its PubChem entry would typically provide:

  • Molecular formula (e.g., CₙHₘOₖXₚ)
  • Structural features (functional groups, stereochemistry)
  • Physicochemical properties (solubility, logP, hydrogen bond donors/acceptors)
  • Safety data (toxicity, hazard statements).

However, none of the provided sources explicitly detail these parameters for this compound, necessitating reliance on comparative analysis with structurally or functionally similar compounds.

Properties

Molecular Formula

C11H15OSi

Molecular Weight

191.32 g/mol

InChI

InChI=1S/C11H15OSi/c1-4-11(12-13(2)3)10-8-6-5-7-9-10/h4-9H,1-3H3

InChI Key

INIHKPKLFWUXIO-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)O[Si](C)C

Origin of Product

United States

Chemical Reactions Analysis

CID 78063018 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

CID 78063018 has several scientific research applications across different fields:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.

    Industry: this compound could be used in the production of specialty chemicals, polymers, or other industrial materials.

Mechanism of Action

The mechanism of action of CID 78063018 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the compound’s structure and the context of its use, such as in a therapeutic setting or a biochemical assay.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing chemical compounds, such as structural overlays (e.g., 3D overlays of steroid backbones in ) and performance metrics in pharmacological contexts (e.g., solubility, toxicity, and synthesis yields in ). Below is a framework for comparing CID 78063018 with analogous compounds, illustrated using examples from the evidence:

Table 1: Key Comparison Metrics for this compound and Analogous Compounds

Parameter This compound Oscillatoxin D (CID 101283546) Betulin (CID 72326) CAS 899809-61-1 (CID 57892468)
Molecular Formula Not Provided C₃₄H₅₀O₈ C₃₀H₅₀O₂ C₁₇H₁₅NO₂
Molecular Weight Not Provided 586.76 g/mol 442.72 g/mol 265.31 g/mol
Solubility Not Provided Insoluble in water Low aqueous solubility 0.019–0.0849 mg/mL (variable conditions)
Key Functional Groups Unknown Lactone, methyl ester Hydroxyl, triterpenoid Amide, aromatic rings
Synthetic Yield Not Provided Not reported Not reported 84%
Toxicity (LD₅₀) Not Provided High (marine toxin) Low (natural product) H302-H315-H319-H335 (harmful if swallowed)

Structural and Functional Insights:

Structural Complexity: Oscillatoxin D (CID 101283546) and betulin (CID 72326) are structurally complex, with polycyclic frameworks and multiple functional groups . In contrast, CAS 899809-61-1 (CID 57892468) is a simpler aromatic amide, suggesting this compound may fall into either category depending on its scaffold.

Pharmacological Potential: Oscillatoxin D exhibits high toxicity, limiting its therapeutic use but highlighting its role in toxin studies . This compound’s utility would depend on its absorption, distribution, metabolism, and excretion (ADME) profile, which is absent in the evidence.

Synthetic Accessibility: The 84% yield of CAS 899809-61-1 via amidation suggests efficient synthetic routes for small molecules . This compound’s feasibility would depend on similar step economy and reagent availability.

Methodological Recommendations for Future Studies

Structural Analysis: Use GC-MS or NMR to compare this compound with oscillatoxin derivatives or betulin-like triterpenoids .

High-Throughput Screening : Evaluate binding affinity against targets like CYP enzymes or ion channels, as done for CAS 899809-61-1 .

Synthetic Optimization : Apply amidation or esterification protocols from to improve this compound’s yield or solubility.

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